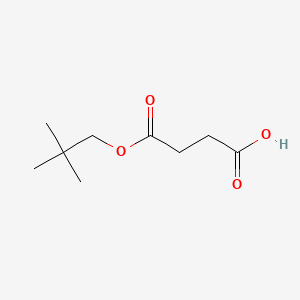
(2,2-Dimethylpropyl) hydrogen succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl) hydrogen succinate is an organic compound with the molecular formula C9H16O4 It is an ester derivative of succinic acid, where one of the hydrogen atoms of the carboxyl group is replaced by a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl) hydrogen succinate typically involves the esterification of succinic acid with 2,2-dimethylpropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Succinic Acid+2,2-DimethylpropanolAcid Catalyst(2,2-Dimethylpropyl) Hydrogen Succinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylpropyl) hydrogen succinate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield succinic acid and 2,2-dimethylpropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Succinic acid and 2,2-dimethylpropanol.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Scientific Research Applications
(2,2-Dimethylpropyl) hydrogen succinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl) hydrogen succinate depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in esterification or hydrolysis reactions. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes or receptors that recognize the ester functional group.
Comparison with Similar Compounds
- Methyl hydrogen succinate
- Ethyl hydrogen succinate
- Propyl hydrogen succinate
Comparison: (2,2-Dimethylpropyl) hydrogen succinate is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, boiling point, and overall stability compared to its simpler counterparts like methyl or ethyl hydrogen succinate.
Properties
CAS No. |
80166-56-9 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(2,2-dimethylpropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)6-13-8(12)5-4-7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
CSYGSMPRMSYYJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




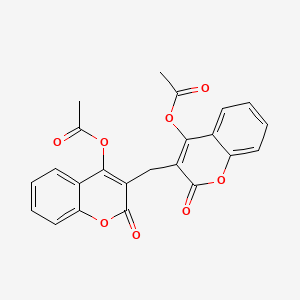
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
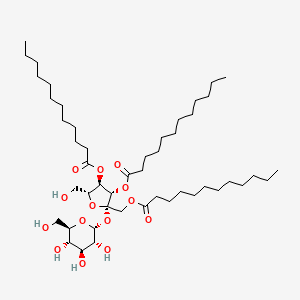
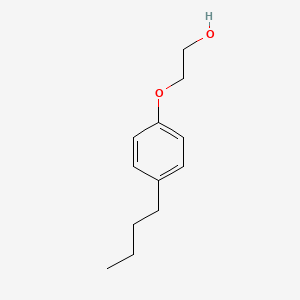
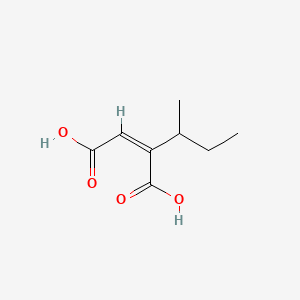


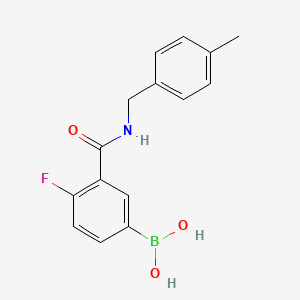


![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

